molecular formula C9H8O3 B14100379 3-(2,4-dihydroxyphenyl)prop-2-enal

3-(2,4-dihydroxyphenyl)prop-2-enal

Cat. No.: B14100379
M. Wt: 164.16 g/mol
InChI Key: JSWDOTNOMWCDJW-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxyphenyl)prop-2-enal is an α,β-unsaturated aldehyde featuring a phenyl ring substituted with hydroxyl groups at positions 2 and 4, conjugated to a propenal moiety. This structure confers unique electronic and steric properties, making the compound highly reactive in Michael addition and nucleophilic substitution reactions. Its structural motifs align with bioactive phenolic compounds, suggesting utility in medicinal chemistry and material science.

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWDOTNOMWCDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,4-Dihydroxyphenyl)prop-2-enal can be synthesized from several precursors such as protocatechuic acid and tyrosol. One popular method is the oxidative coupling of tyrosol using copper (II) acetate as a catalyst. The synthesized compound can then be characterized and confirmed using techniques such as NMR, IR, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for 3-(2,4-dihydroxyphenyl)prop-2-enal are not widely documented, the compound’s synthesis from natural sources like cinnamon and cloves suggests potential for scalable extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under acidic conditions.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Acidic conditions and oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Corresponding alcohols.

    Substitution: Substituted phenolic derivatives.

Scientific Research Applications

3-(2,4-Dihydroxyphenyl)prop-2-enal has multiple scientific research applications:

    Chemistry: Used as a precursor in organic synthesis and as a model compound in studying phenolic aldehydes.

    Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.

    Medicine: Studied for its potential anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.

Mechanism of Action

The mechanism by which 3-(2,4-dihydroxyphenyl)prop-2-enal exerts its effects involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Table 1: Comparison of Substituent-Derived Properties

Compound Name Substituents Key Properties Reference
3-(4-Methoxyphenyl)-2-propenal 4-OCH₃ Reduced antioxidant activity due to electron-donating methoxy group; enhanced stability in acidic conditions
3-(2-Chloro-6-fluorophenyl)propanal 2-Cl, 6-F Moderate enzyme inhibition; halogen substituents increase lipophilicity but reduce solubility
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one 3-Cl, 2,4-OH Higher electrophilicity at carbonyl carbon; used as a synthetic intermediate in drug design
3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one Multiple OH/OMe Exceptionally high antioxidant (Very High) and anti-inflammatory (Very High) activities
  • Hydroxyl vs. Methoxy Groups : Replacing hydroxyl groups with methoxy (e.g., 3-(4-Methoxyphenyl)-2-propenal) diminishes antioxidant capacity due to reduced hydrogen-donating ability but improves metabolic stability .
  • Halogen Substitution : Halogens (Cl, F) enhance lipophilicity and binding to hydrophobic enzyme pockets but may introduce toxicity concerns .

Table 2: Impact of Substituent Positioning

Compound Name Substituent Positions Biological Activity Reference
3-(2,4-Dihydroxyphenyl)prop-2-enal 2,4-OH Hypothesized high antioxidant activity (inferred from similar compounds) -
3-(3,4-Dihydroxyphenyl)prop-2-enal 3,4-OH Lower radical scavenging vs. 2,4-isomer due to steric hindrance
3-(4-Chloro-2-fluorophenyl)prop-2-enal 4-Cl, 2-F Moderate enzyme inhibition; positional halogens affect target specificity
  • The 2,4-dihydroxy configuration in the target compound likely maximizes antioxidant activity by optimizing resonance stabilization of phenolic radicals, as seen in structurally related flavonoids like quercetin .

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